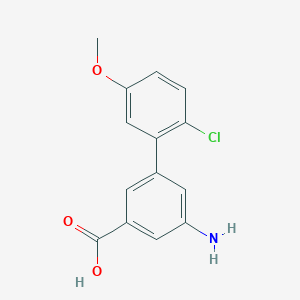

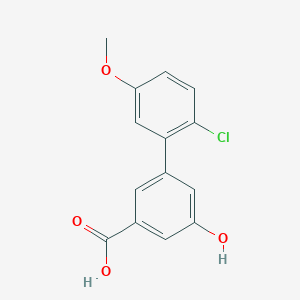

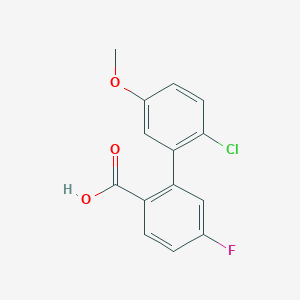

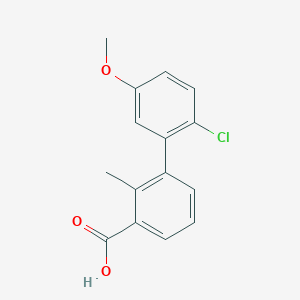

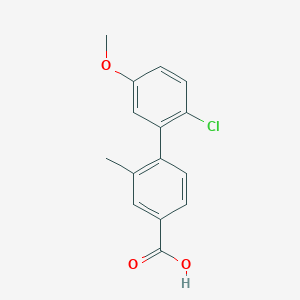

3-(2-Chloro-5-methoxyphenyl)-2-methylbenzoic acid, 95%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(2-Chloro-5-methoxyphenyl)-2-methylbenzoic acid (CMMBA) is a phenylbenzoic acid derivative that was first synthesized in the early 1960s. It is a white crystalline solid that is insoluble in water but soluble in organic solvents. CMMBA has a wide range of applications in the pharmaceutical, food, and chemical industries. It is used as an intermediate in the synthesis of antibiotics, as an antioxidant in food products, and as a corrosion inhibitor in industrial processes.

Scientific Research Applications

3-(2-Chloro-5-methoxyphenyl)-2-methylbenzoic acid, 95% has been studied extensively for its potential applications in the fields of medicine and biochemistry. In particular, it has been studied for its potential anti-inflammatory and anti-cancer activities. Studies have shown that 3-(2-Chloro-5-methoxyphenyl)-2-methylbenzoic acid, 95% inhibits the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. Additionally, 3-(2-Chloro-5-methoxyphenyl)-2-methylbenzoic acid, 95% has been shown to reduce inflammation in animal models of rheumatoid arthritis.

Mechanism of Action

The exact mechanism of action of 3-(2-Chloro-5-methoxyphenyl)-2-methylbenzoic acid, 95% is not yet fully understood. However, it is believed to act by inhibiting the activity of several enzymes involved in inflammation and tumorigenesis. These include cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory molecules, and matrix metalloproteinases (MMPs), enzymes involved in the breakdown of the extracellular matrix. In addition, 3-(2-Chloro-5-methoxyphenyl)-2-methylbenzoic acid, 95% has been shown to inhibit the activity of several kinases involved in cell proliferation and survival.

Biochemical and Physiological Effects

3-(2-Chloro-5-methoxyphenyl)-2-methylbenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. In animal models, it has been shown to reduce inflammation, inhibit the growth of tumor cells, and reduce the risk of metastasis. In addition, 3-(2-Chloro-5-methoxyphenyl)-2-methylbenzoic acid, 95% has been shown to reduce the levels of several pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6. Furthermore, 3-(2-Chloro-5-methoxyphenyl)-2-methylbenzoic acid, 95% has been shown to reduce the levels of several pro-angiogenic factors, including VEGF and FGF-2.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(2-Chloro-5-methoxyphenyl)-2-methylbenzoic acid, 95% in laboratory experiments is its high solubility in organic solvents. This makes it easy to work with and allows for accurate and reproducible results. Additionally, 3-(2-Chloro-5-methoxyphenyl)-2-methylbenzoic acid, 95% is relatively stable and can be stored for long periods of time without significant degradation. However, 3-(2-Chloro-5-methoxyphenyl)-2-methylbenzoic acid, 95% is not soluble in water, which can limit its use in certain experiments.

Future Directions

The potential applications of 3-(2-Chloro-5-methoxyphenyl)-2-methylbenzoic acid, 95% are still being explored. One area of research is the use of 3-(2-Chloro-5-methoxyphenyl)-2-methylbenzoic acid, 95% as a drug delivery system. 3-(2-Chloro-5-methoxyphenyl)-2-methylbenzoic acid, 95% has been shown to increase the solubility and bioavailability of several drugs, which could potentially lead to more effective treatments. Additionally, 3-(2-Chloro-5-methoxyphenyl)-2-methylbenzoic acid, 95% could be used in combination with other drugs to enhance their therapeutic effects. Furthermore, 3-(2-Chloro-5-methoxyphenyl)-2-methylbenzoic acid, 95% could be used in the development of new types of medical devices and implants, such as drug-eluting stents. Finally, 3-(2-Chloro-5-methoxyphenyl)-2-methylbenzoic acid, 95% could be used in the development of new types of diagnostic tests and imaging technologies.

Synthesis Methods

3-(2-Chloro-5-methoxyphenyl)-2-methylbenzoic acid, 95% can be synthesized by reacting 2-chloro-5-methoxyphenol with methylbenzoic acid in the presence of an acid catalyst. The reaction takes place at a temperature of 110-120 °C and a pressure of 1.5-2.0 atm. The reaction mixture is then cooled and the solid product is collected by filtration. The yield of the reaction is typically around 95%.

properties

IUPAC Name |

3-(2-chloro-5-methoxyphenyl)-2-methylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClO3/c1-9-11(4-3-5-12(9)15(17)18)13-8-10(19-2)6-7-14(13)16/h3-8H,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SETSVYKNRSQMFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1C(=O)O)C2=C(C=CC(=C2)OC)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80691011 |

Source

|

| Record name | 2'-Chloro-5'-methoxy-2-methyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80691011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1262001-89-7 |

Source

|

| Record name | 2'-Chloro-5'-methoxy-2-methyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80691011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[5-(Methoxycarbonyl)thiophen-3-yl]-2-methoxybenzoic acid, 95%](/img/structure/B6406488.png)

![4-[5-(Methoxycarbonyl)thiophen-3-yl]-3-methoxybenzoic acid, 95%](/img/structure/B6406495.png)

![3-[5-(Methoxycarbonyl)thiophen-3-yl]-5-methoxybenzoic acid, 95%](/img/structure/B6406503.png)

![4-[5-(Methoxycarbonyl)thiophen-3-yl]-2-methoxybenzoic acid, 95%](/img/structure/B6406507.png)

![2-Fluoro-4-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid, 95%](/img/structure/B6406513.png)

![2-[5-(Methoxycarbonyl)thiophen-3-yl]-5-methoxybenzoic acid, 95%](/img/structure/B6406522.png)

![3-Fluoro-4-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid, 95%](/img/structure/B6406524.png)

![6-Chloro-2-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid, 95%](/img/structure/B6406530.png)

![4-Chloro-2-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid, 95%](/img/structure/B6406541.png)

![3-[5-(Methoxycarbonyl)thiophen-3-yl]-5-trifluoromethylbenzoic acid, 95%](/img/structure/B6406546.png)